ligupurpuroside B
Overview
Description
Ligupurpuroside B is a glycoside isolated from Ligustrum robustum, a plant species . It has been identified to have antioxidant activity .
Synthesis Analysis
The biosynthesis of Ligupurpuroside B involves a series of enzymatic reactions. The first glycosylation occurs on tyrosol to form salidroside, which is catalyzed by LrUGT85AF8 . The complete biosynthesis pathway of Ligupurpuroside B has been achieved heterologously in Escherichia coli .
Molecular Structure Analysis
The molecular structure of Ligupurpuroside B is complex. It is a phenylethanoid glycoside with a molecular weight of 738.74 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.
Scientific Research Applications
Trypsin Inhibition : Ligupurpuroside B has been shown to inhibit trypsin activity, which could be significant for understanding its pharmacokinetic behavior and designing new analogues with effective pharmacological properties. It interacts with trypsin through hydrogen bonds and hydrophobic interactions, causing conformational changes in the enzyme (Meti et al., 2018).
Lipase Binding and Inhibition : Ligupurpuroside B forms a complex with lipase, inhibiting its activity. This interaction is mainly driven by hydrophobic forces. Such findings are useful for the design of drugs using lipase as a carrier and in food industries (Ying et al., 2018).
Quantification in Biological Fluids : A study developed a method for the sensitive and selective quantification of ligupurpuroside B in rat plasma, which is critical for analyzing its presence in various biological fluids (Chen et al., 2016).
Interaction with Bovine Serum Albumin (BSA) : Ligupurpuroside A, a related compound, has been studied for its interaction with BSA, indicating potential insights into the behavior of ligupurpuroside B in similar protein interactions (Shen et al., 2014).
Glycosyltransferases in Biosynthesis : The characterization of glycosyltransferases involved in the biosynthesis of ligupurpuroside B has been reported, which is significant for understanding its natural production and potential synthetic pathways (Yang et al., 2021).
Antioxidant Properties : Ligupurpuroside B exhibits antioxidant activities, which contribute to the health benefits of Ku-Ding-Cha, the tea in which it is found (He et al., 2003).
Hypolipidemic Activity : The total phenylpropanoid glycosides from Ligustrum robustum, which include ligupurpuroside B, have been studied for their hypolipidemic effect and mechanisms, revealing their potential in treating metabolic disorders (Yang et al., 2018).
Safety And Hazards
Ligupurpuroside B is intended for R&D use only and is not recommended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
The biosynthesis of Ligupurpuroside B has been achieved heterologously in Escherichia coli, which lays a foundation for sustainable production of Ligupurpuroside B and other phenylethanoid glycosides in microorganisms . This could potentially open up new avenues for the production and application of Ligupurpuroside B in various fields.
properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O17/c1-16-24(40)25(41)27(43)34(47-16)51-30-17(2)48-35(28(44)26(30)42)52-32-29(45)33(46-14-13-19-5-10-21(38)11-6-19)49-22(15-36)31(32)50-23(39)12-7-18-3-8-20(37)9-4-18/h3-12,16-17,22,24-38,40-45H,13-15H2,1-2H3/b12-7+/t16-,17-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUMFJHHCJMAHD-CJEBOOSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC=C(C=C4)O)CO)OCCC5=CC=C(C=C5)O)O)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ligupurpuroside B |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.